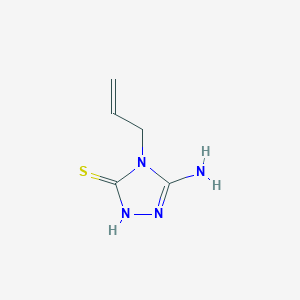

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

説明

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both amino and thiol functional groups in the molecule makes it a versatile intermediate for the synthesis of various derivatives.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring.

Reaction Conditions:

Reagents: Thiosemicarbazide, propargyl bromide, sodium hydroxide

Solvent: Ethanol or water

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Substitution Reactions

The thiol (-SH) and amino (-NH₂) groups undergo nucleophilic substitution reactions with various electrophiles:

Example : S-Alkylation with propargyl bromide in DMF yields S-propargyl derivatives, which are intermediates for click chemistry applications .

Oxidation and Reduction

The thiol group is redox-active, while the amino group participates in reduction reactions:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Thiol Oxidation | H₂O₂, KMnO₄ | Disulfides or sulfonic acids | |

| Amino Reduction | NaBH₄, LiAlH₄ | Amines |

Key Finding : Oxidation with H₂O₂ selectively converts the thiol to disulfides, preserving the triazole ring .

Cyclization and Ring Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

| Reaction Partners | Conditions | Products | References |

|---|---|---|---|

| Thioglycolic acid | POCl₃, reflux | Triazolothiadiazines | |

| 2-Bromo-1-phenylethanone | DMF, Cs₂CO₃ | Triazolothiadiazoles |

Mechanism : Cyclization involves S-alkylation followed by dehydration, forming six-membered rings .

Schiff Base Formation

The amino group reacts with aldehydes to form azomethine derivatives:

| Aldehyde Type | Conditions | Products | References |

|---|---|---|---|

| Aromatic aldehydes | Ethanol, reflux | Schiff bases with antimicrobial activity | |

| Heterocyclic aldehydes | Acetic acid catalyst | Hydrazone-linked hybrids |

Biological Relevance : Schiff bases derived from 4-fluorobenzaldehyde exhibit anti-tubercular activity (MIC: 5.5 µg/mL against M. tuberculosis) .

Cross-Coupling Reactions

The propargyl side chain enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Reaction Partners | Conditions | Products | References |

|---|---|---|---|

| Organic azides | CuSO₄, sodium ascorbate | 1,2,3-Triazole conjugates |

Application : These conjugates are explored as fluorescent probes and enzyme inhibitors .

科学的研究の応用

Synthetic Routes

The synthesis typically involves the cyclization of thiosemicarbazide with propargyl bromide under basic conditions. This process can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity.

Medicinal Chemistry

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol serves as a pivotal building block in the development of pharmaceutical compounds. Its derivatives have shown potential in:

- Antimicrobial Activity : Compounds derived from this triazole exhibit promising activity against various bacterial strains.

- Antifungal Properties : The compound's derivatives have been explored for their efficacy against fungal infections.

- Anticancer Activity : Research indicates that certain derivatives may possess anticancer properties by inhibiting tumor growth through various mechanisms.

Material Science

In material science, this compound is utilized to develop novel materials with unique electronic and optical properties. Its thiol group allows for the formation of metal complexes, which are useful in:

- Sensors : The compound's reactivity can be harnessed to create sensitive detection systems for environmental monitoring.

- Conductive Polymers : It can be incorporated into polymer matrices to enhance electrical conductivity.

Industrial Chemistry

In industrial applications, this compound is employed in the synthesis of:

- Agrochemicals : Its derivatives are used in developing pesticides and herbicides that target specific agricultural pests.

- Dyes : The compound's ability to form stable complexes with metals makes it suitable for dye production.

Case Study 1: Antimicrobial Derivatives

A study published in the Journal of Medicinal Chemistry investigated various derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications significantly enhanced activity against Gram-positive bacteria compared to standard antibiotics .

Case Study 2: Optical Materials

Research conducted at a prominent materials science laboratory demonstrated that incorporating this triazole into polymer films improved their optical clarity and mechanical strength. These films showed potential applications in photovoltaic devices .

作用機序

The mechanism of action of 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The triazole ring can interact with enzymes and receptors, modulating their activity.

類似化合物との比較

Similar Compounds

- 4-amino-5-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

- 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-one

Uniqueness

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

生物活性

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, chemical properties, and significant biological activities, especially in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring with amino and thiol functional groups, which contribute to its reactivity and potential applications. Its chemical structure can be represented as follows:

Key Characteristics

- IUPAC Name: 3-amino-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

- CAS Number: 76267-74-8

- Molecular Weight: 172.21 g/mol

Synthesis Methods

The synthesis of this compound typically involves the cyclization of thiosemicarbazide with propargyl bromide under basic conditions. The reaction can be summarized as follows:

- Reagents: Thiosemicarbazide, propargyl bromide, sodium hydroxide.

- Solvent: Ethanol or water.

- Temperature: Room temperature to reflux.

- Duration: Several hours to overnight.

This method allows for the formation of the triazole ring while introducing the thiol and amino groups necessary for biological activity .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-amino derivatives can inhibit the growth of various bacterial strains and fungi. A notable study demonstrated that certain synthesized derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One study reported that related triazole derivatives exhibited cytotoxic effects against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Compounds were found to selectively target cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study focusing on hybrid compounds containing the triazole moiety, several derivatives were synthesized and tested for their anticancer properties. Among these, one compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of synthesized triazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed significant inhibition zones compared to control groups, suggesting that these compounds could serve as effective alternatives in treating resistant infections .

特性

IUPAC Name |

3-amino-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-2-3-9-4(6)7-8-5(9)10/h2H,1,3H2,(H2,6,7)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHZAGAUQAYUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534754 | |

| Record name | 5-Amino-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76267-74-8 | |

| Record name | 5-Amino-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。